3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)-
Overview
Description
“3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)-” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with organic halides . For instance, a series of new thiomatrine derivatives was designed and synthesized for their potential application as anticancer agents . The structure of these compounds was characterized by 1H-NMR, 13C-NMR, and ESI-MS spectral analyses .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction data . For instance, ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate (I) crystallizes from a methanol solution in the monoclinic C2/c space group .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve conjugated addition reactions of carbanions in the presence of basic catalysts . These types of molecules are important in their ability to act as activated unsaturated systems .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a refractive index of n20/D 1.532, a boiling point of 103-104 °C/20 mmHg, and a density of 1.140 g/mL at 25 °C .Mechanism of Action
The mechanism of action of similar compounds often involves interactions with cells . For instance, quinoline derivatives have been found to exhibit potent anticancer activity and induce apoptosis in cancer cells via downregulation of Bcl-2, upregulation of Bax and suppression of β-catenin/survivin pathway .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-methoxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3S/c1-16-9-4-5-11-12(7-9)17-13(14(11)15)8-10-3-2-6-18-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFNMGIBBSXWAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359125 | |
Record name | 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646996-28-3 | |
Record name | 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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